molecular formula C12H15N3O3S B1214092 Glipalamide CAS No. 37598-94-0

Glipalamide

Cat. No.: B1214092
CAS No.: 37598-94-0
M. Wt: 281.33 g/mol
InChI Key: OUUYOZGHNAGYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glipalamide is a hypoglycemic agent and part of the second-generation sulfonamide derivatives. These sulfonylureas are used as medication to control blood sugar levels in patients with type 2 diabetes. Like other sulfonylureas, this compound exerts extra-pancreatic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glipalamide involves the reaction of p-tosylurea or p-tosylisocyanate with 5-methyl-2-pyrazoline. This reaction is typically carried out in a dioxane solution under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Glipalamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Glipalamide has several scientific research applications, including:

Mechanism of Action

Glipalamide works by binding to and inhibiting the ATP-sensitive potassium channels in pancreatic beta cells. This inhibition causes cell membrane depolarization, leading to the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Glibenclamide: Another second-generation sulfonylurea used to treat type 2 diabetes.

    Glipizide: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

    Glimepiride: A third-generation sulfonylurea with a longer duration of action.

Uniqueness of Glipalamide

This compound is unique in its specific binding affinity and extra-pancreatic activity, which may contribute to its effectiveness in controlling blood sugar levels in patients with type 2 diabetes .

Properties

CAS No.

37598-94-0

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C12H15N3O3S/c1-9-3-5-11(6-4-9)19(17,18)14-12(16)15-10(2)7-8-13-15/h3-6,8,10H,7H2,1-2H3,(H,14,16)

InChI Key

OUUYOZGHNAGYNC-UHFFFAOYSA-N

SMILES

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CC=NN1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Synonyms

glipalamide
glipalamide, 14C-labeled
glipolamid
N-(p-toluenesulfonyl)-5-methyl-delta(2)-pyrazoline-1-carbamide
SPC 703
SPC-703

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glipalamide
Reactant of Route 2
Glipalamide
Reactant of Route 3
Glipalamide
Reactant of Route 4
Glipalamide
Reactant of Route 5
Reactant of Route 5
Glipalamide
Reactant of Route 6
Reactant of Route 6
Glipalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.